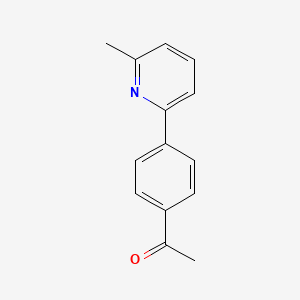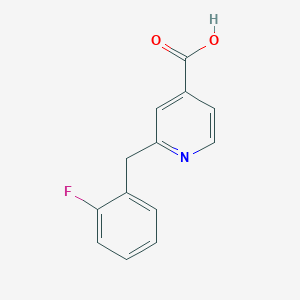
4-(Benzyloxy)-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-1-phenylbutan-1-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-phenylbutan-1-one typically involves the alkylation of 4-hydroxy-1-phenylbutan-1-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaH in DMF, followed by the addition of alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(Benzyloxy)-1-phenylbutan-1-one is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the creation of drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 4-(Benzyloxy)-1-phenylbutan-1-one exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates.
Receptors: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
4-Benzyloxyphenol: Similar in structure but lacks the phenylbutanone backbone.
4-(Benzyloxy)benzaldehyde: Contains a benzyloxy group attached to a benzaldehyde moiety.
4-(Benzyloxy)benzoic acid: Features a benzyloxy group attached to a benzoic acid structure.
Uniqueness: 4-(Benzyloxy)-1-phenylbutan-1-one stands out due to its combination of a benzyloxy group and a phenylbutanone backbone. This unique structure imparts distinct reactivity and versatility, making it suitable for a wide range of applications in synthetic chemistry, medicinal research, and industrial processes.
Properties
CAS No. |
139518-43-7 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-phenyl-4-phenylmethoxybutan-1-one |
InChI |
InChI=1S/C17H18O2/c18-17(16-10-5-2-6-11-16)12-7-13-19-14-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
InChI Key |
CWUAFTUQAJVKKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanamine](/img/structure/B12076449.png)







![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)


![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)

![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)
